4-Chloro-6-phenylthieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6-phenylthieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C12H7ClN2S . It has a molecular weight of 246.72 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H7ClN2S/c13-11-9-6-10 (8-4-2-1-3-5-8)16-12 (9)15-7-14-11/h1-7H
. The SMILES string is Clc1ncnc2sc (cc12)-c3ccccc3
. Physical and Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Antimicrobial Applications
- A study conducted by Hozien et al. (1996) synthesized a new ring system incorporating 5-phenylthieno[2,3-d]pyrimidine-4(3H)one, leading to the production of a 4-chloro derivative. This compound, alongside other derivatives, was tested for antimicrobial activity, indicating its potential use in this field (Hozien et al., 1996).
Synthesis and Application in Enzyme Inhibition
- Németh et al. (2010) focused on synthesizing 4-chloro-6-substituted phenyl pyrimidine, a key intermediate in several important enzyme inhibitors. Their study presents two synthetic procedures for preparing this compound, demonstrating its relevance in the synthesis of enzyme inhibitors (Németh et al., 2010).
Application in Nonlinear Optics and Electronics
- A study by Hussain et al. (2020) explored the structural parameters, electronic properties, and nonlinear optical (NLO) exploration of thiopyrimidine derivatives, including 4-chloro-6-phenylthieno[3,2-d]pyrimidine. This research is significant in the fields of medicine and NLO applications, particularly for optoelectronic high-tech applications (Hussain et al., 2020).
Antifungal and Anticancer Applications
- Konno et al. (1989) prepared 4-chlorothieno[2,3-d]pyrimidines and evaluated them for antifungal activity, showing effectiveness against various fungal strains. This indicates its potential use in agricultural and medical applications (Konno et al., 1989).
- Additionally, Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with potential anticancer activities. This study highlights the compound's relevance in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Safety and Hazards
While specific safety and hazard information for 4-Chloro-6-phenylthieno[3,2-d]pyrimidine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Properties
IUPAC Name |
4-chloro-6-phenylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11-9(14-7-15-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCQNLBFPQAYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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